molecular formula C11H11N3O2 B11776193 Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B11776193
M. Wt: 217.22 g/mol
InChI Key: UHLQIPLHCYBYQN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between benzyl azide and methyl propiolate, catalyzed by copper(I) iodide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of triazole synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring high yields and purity through purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .

Conclusion

This compound is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a promising candidate for further exploration in various fields, including medicinal chemistry, materials science, and biological studies.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-benzyltriazole-4-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-7-12-13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

UHLQIPLHCYBYQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=NN1CC2=CC=CC=C2

Origin of Product

United States

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